N-cyclopropyl-N-[[1-(7-methylimidazo[1,2-a]pyridine-2-carbonyl)pyrrolidin-2-yl]methyl]acetamide
Description
N-cyclopropyl-N-[[1-(7-methylimidazo[1,2-a]pyridine-2-carbonyl)pyrrolidin-2-yl]methyl]acetamide is a complex organic compound featuring a cyclopropyl group, an imidazo[1,2-a]pyridine moiety, and a pyrrolidine ring
Properties
IUPAC Name |
N-cyclopropyl-N-[[1-(7-methylimidazo[1,2-a]pyridine-2-carbonyl)pyrrolidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-7-9-21-12-17(20-18(21)10-13)19(25)22-8-3-4-16(22)11-23(14(2)24)15-5-6-15/h7,9-10,12,15-16H,3-6,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLAUNQIVMNXNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)N3CCCC3CN(C4CC4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-[[1-(7-methylimidazo[1,2-a]pyridine-2-carbonyl)pyrrolidin-2-yl]methyl]acetamide typically involves multi-step organic synthesis. One common approach is the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones to form the imidazo[1,2-a]pyridine core . This is followed by functionalization steps to introduce the cyclopropyl and pyrrolidine groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-[[1-(7-methylimidazo[1,2-a]pyridine-2-carbonyl)pyrrolidin-2-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or pyrrolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Sodium hydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-N-[[1-(7-methylimidazo[1,2-a]pyridine-2-carbonyl)pyrrolidin-2-yl]methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-[[1-(7-methylimidazo[1,2-a]pyridine-2-carbonyl)pyrrolidin-2-yl]methyl]acetamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Shares the imidazo[1,2-a]pyridine core and is used as a sedative.
Rifaximin: Another imidazo[1,2-a]pyridine derivative with antibiotic properties.
Zolimidine: Used for treating peptic ulcers and also contains the imidazo[1,2-a]pyridine scaffold.
Uniqueness
N-cyclopropyl-N-[[1-(7-methylimidazo[1,2-a]pyridine-2-carbonyl)pyrrolidin-2-yl]methyl]acetamide is unique due to its combination of a cyclopropyl group and a pyrrolidine ring, which may confer distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
